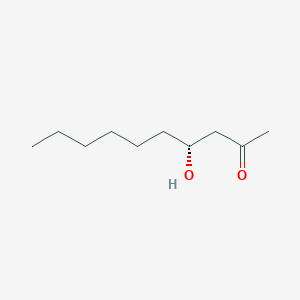

2-Decanone, 4-hydroxy-, (4R)-

Description

Contextualization of Chiral 4-Hydroxyketones within Organic Chemistry and Natural Products

Chiral 4-hydroxyketones, also known as γ-hydroxy ketones, are a class of organic molecules characterized by a hydroxyl group (-OH) located at the fourth carbon atom (gamma position) relative to a ketone group (C=O). The presence of a stereocenter at the carbon bearing the hydroxyl group gives rise to chirality, meaning these molecules can exist as non-superimposable mirror images called enantiomers.

These structures are significant for several reasons:

Versatile Synthetic Intermediates: The dual functionality of a hydroxyl group and a ketone allows for a wide range of chemical transformations. The ketone can undergo reactions such as reduction, aldol (B89426) condensation, and Wittig reactions, while the hydroxyl group can be involved in esterification, etherification, and oxidation. This versatility makes chiral 4-hydroxyketones valuable starting materials or intermediates in the synthesis of complex organic molecules. organic-chemistry.orgresearchgate.net

Presence in Natural Products: The 4-hydroxyketone motif is found in the structure of numerous natural products, which are compounds produced by living organisms. These natural products often exhibit potent biological activities, making them important in fields like medicine and agriculture. The synthesis of these natural products often relies on the use of chiral building blocks like 4-hydroxyketones. ualberta.ca

Access to Chiral Diols: The reduction of the ketone group in a 4-hydroxyketone can lead to the formation of a 1,3-diol, another important class of chiral building blocks. The stereochemical outcome of this reduction can often be controlled, providing access to specific diastereomers of the diol. rsc.orgresearchgate.net

The development of methods for the asymmetric synthesis of chiral 4-hydroxyketones is an active area of research. acs.org Techniques such as enzymatic reductions and catalytic asymmetric reactions are employed to produce these compounds with high enantiomeric purity. researchgate.netcabidigitallibrary.org

Significance of the (4R) Stereoisomer in Stereoselective Investigations

The specific stereoisomer, (4R)-4-hydroxy-2-decanone, holds particular importance in stereoselective investigations. chemspider.com In stereoselective synthesis, the goal is to produce a target molecule with a specific three-dimensional arrangement of its atoms. The (4R) configuration of this hydroxyketone makes it a valuable chiral precursor for the synthesis of specific target molecules where this stereochemistry is required.

The utility of the (4R) stereoisomer is demonstrated in its application as a starting material or key intermediate in the total synthesis of natural products. For instance, the stereocenter at the C4 position can dictate the stereochemistry of subsequent transformations, allowing for the construction of multiple stereocenters with a high degree of control.

Research has focused on the synthesis of (4R)-4-hydroxy-2-decanone with high optical purity. One reported method involves the asymmetric aldol reaction, followed by an in situ reduction. uni-koeln.dempg.de The physical and chemical properties of (4R)-4-hydroxy-2-decanone are crucial for its characterization and use in further synthetic steps.

Interactive Data Table: Properties of 2-Decanone (B165314) and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| 2-Decanone | C10H20O | 156.27 | A ketone found in various natural sources, including meats, dairy, and fruits. wikipedia.org |

| (4R)-4-Hydroxy-2-decanone | C10H20O2 | 172.27 | A chiral hydroxyketone with a specific (4R) stereoconfiguration. chemspider.com |

| (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | 209.20 | A related chiral hydroxyketone with an aromatic nitro group. nih.gov |

The study and application of (4R)-4-hydroxy-2-decanone in academic research underscore the broader importance of chiral molecules in modern organic synthesis. Its specific structure provides chemists with a valuable tool for the construction of complex and biologically significant molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918820-35-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(4R)-4-hydroxydecan-2-one |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3/t10-/m1/s1 |

InChI Key |

RXHDNXZELWCLRL-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCC[C@H](CC(=O)C)O |

Canonical SMILES |

CCCCCCC(CC(=O)C)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Studies of 4r 4 Hydroxy 2 Decanone

Elucidation of Enzymatic Biosynthesis Routes

The enzymatic routes for the synthesis of (4R)-4-hydroxy-2-decanone are understood through the study of enzymes that catalyze similar transformations, such as carbon-carbon bond formation in fatty acid synthesis and stereospecific hydroxylation by monooxygenases.

The backbone of (4R)-4-hydroxy-2-decanone is a ten-carbon chain, suggesting its origin from fatty acid biosynthesis. The formation of the decanoyl-CoA, the likely precursor to the 2-decanone (B165314) structure, is accomplished through the iterative action of the fatty acid synthase (FAS) complex. This multienzyme system catalyzes the condensation of acetyl-CoA with malonyl-CoA units to build the hydrocarbon chain.

While the direct enzymatic conversion of a fatty acid to a methyl ketone like 2-decanone is not extensively detailed for this specific molecule, the process of ketogenesis provides a model for ketone body formation. In ketogenesis, acetyl-CoA is converted to ketone bodies like acetoacetate (B1235776) and beta-hydroxybutyrate. jackwestin.comnih.gov This process involves enzymes such as thiolase and HMG-CoA synthase. nih.gov It is plausible that a similar enzymatic logic, potentially involving specialized thiolases, decarboxylases, or oxidoreductases, is employed for the formation of 2-decanone from a decanoyl-CoA precursor. The production of decanoic acid itself can be achieved in engineered microorganisms by leveraging the β-oxidation reversal (r-BOX) pathway, which utilizes enzymes like thiolase (BktB) and enoyl-CoA reductase (EgTER) to build the C10 chain.

| Enzyme Class | Potential Role in 2-Decanone Backbone Formation |

| Fatty Acid Synthase (FAS) | Synthesis of the C10 fatty acid precursor (decanoic acid). |

| Thiolase | Condensation reactions to build the carbon chain. |

| Acyl-CoA Dehydrogenase | Introduction of double bonds, a potential step in ketone formation. |

| Enoyl-CoA Hydratase | Hydration of double bonds. |

| Hydroxyacyl-CoA Dehydrogenase | Oxidation of hydroxyl groups to ketones. |

| Acyl-CoA Thioesterase | Cleavage of the CoA group. |

The introduction of a hydroxyl group at the 4-position of 2-decanone is likely catalyzed by a member of the cytochrome P450 monooxygenase (P450) superfamily. These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including aliphatic C-H bonds. nih.govnih.govnih.gov

The general mechanism of P450-catalyzed hydroxylation involves the activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo species that can abstract a hydrogen atom from a carbon center, followed by the rebound of a hydroxyl group. mdpi.com The specific regioselectivity and stereoselectivity of the hydroxylation are determined by the architecture of the enzyme's active site, which dictates the orientation of the substrate relative to the reactive oxygen species. frontiersin.org While a specific P450 enzyme responsible for the formation of (4R)-4-hydroxy-2-decanone has not been identified, the vast diversity of this enzyme family in nature suggests the existence of candidates with the required specificity. Laboratory evolution and rational design have been successfully used to engineer P450s with high regio- and stereoselectivity for the hydroxylation of various compounds, including steroids. nih.gov

The formation of the (4R) stereoisomer of 4-hydroxy-2-decanone is a critical aspect of its biosynthesis, and this stereochemical control is exerted by the enzyme catalyzing the hydroxylation step. As mentioned, cytochrome P450 monooxygenases are capable of highly stereoselective reactions. frontiersin.orgresearchgate.net The chirality of the product is dictated by the precise positioning of the substrate within the enzyme's active site. This positioning favors the abstraction of a hydrogen atom from one specific prochiral center and the subsequent delivery of the hydroxyl group to a specific face of the resulting radical or carbocation intermediate.

In addition to P450s, other enzymes such as dehydrogenases can exhibit high stereoselectivity in the reduction of ketones to produce chiral alcohols. For instance, galactitol dehydrogenase has been shown to stereoselectively reduce hydroxy-ketones. nih.gov While this is a reductive process, it highlights the ability of enzymes to control stereochemistry at a hydroxyl-bearing carbon. It is conceivable that a hydroxylase with a similarly well-defined active site is responsible for the stereospecific synthesis of (4R)-4-hydroxy-2-decanone.

Identification of Biological Precursors

The primary biological precursor for the biosynthesis of (4R)-4-hydroxy-2-decanone is decanoic acid, a ten-carbon saturated fatty acid. Decanoic acid is a common fatty acid found in various natural sources, including coconut oil and palm kernel oil. nih.gov

Catabolism and Biodegradation of 4 Hydroxy 2 Decanone and Analogues

Enzymatic Degradation Pathways of 4-Hydroxyacids and Ketones

The enzymatic breakdown of (4R)-4-hydroxy-2-decanone likely initiates with the modification of its ketone functional group, a common strategy employed by microorganisms for the degradation of aliphatic ketones. asm.orgnih.gov This initial step is crucial as it transforms the ketone into a more readily metabolizable intermediate, such as an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. Following this, the resulting 4-hydroxydecanoic acid would enter the catabolic pathways established for 4-hydroxy fatty acids. Two primary pathways have been identified for the degradation of 4-hydroxyacids with five or more carbon atoms. The major pathway involves phosphorylation and subsequent isomerization to a β-oxidation intermediate, while a minor pathway utilizes a combination of β- and α-oxidation steps. nih.gov

Before entering the core fatty acid oxidation pathways, the carboxylic acid derived from the initial modification of (4R)-4-hydroxy-2-decanone must be activated. This activation is a two-step process catalyzed by acyl-CoA synthetases. abcam.com In the first step, the carboxylic acid reacts with ATP to form a fatty acyl-adenylate and pyrophosphate. The second step involves the reaction of the fatty acyl-adenylate with coenzyme A (CoA) to produce the corresponding fatty acyl-CoA thioester and AMP. This activated form, 4-hydroxydecanoyl-CoA, is the substrate for the subsequent enzymatic reactions in the degradation pathway.

A plausible initial step in the catabolism of (4R)-4-hydroxy-2-decanone is oxidation by a Baeyer-Villiger monooxygenase (BVMO). asm.orgnih.gov These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. nih.govacs.org For a 2-ketone like 4-hydroxy-2-decanone, this would likely result in the formation of an acetate (B1210297) ester. This is supported by studies on the degradation of other methyl ketones by bacteria such as Pseudomonas species, where, for instance, 2-tridecanone (B165437) is converted to undecyl acetate. nih.gov The resulting ester from the BVMO reaction would then be hydrolyzed by an esterase, yielding acetic acid and 1,3-octanediol (B1215191). The primary alcohol of 1,3-octanediol would then be oxidized to a carboxylic acid, forming 3-hydroxyoctanoic acid, which can directly enter β-oxidation. Alternatively, if the secondary alcohol is oxidized first, it would lead to a different degradation route.

Once 4-hydroxydecanoyl-CoA is formed, it cannot be directly processed by the standard β-oxidation pathway because the hydroxyl group is at the C4 (γ) position, not the C3 (β) position. The major catabolic route for 4-hydroxy fatty acids involves a series of enzymatic reactions to isomerize the 4-hydroxyacyl-CoA to a 3-hydroxyacyl-CoA, a canonical intermediate of β-oxidation. nih.gov

Recent research has identified that the enzymes ACAD10 and ACAD11 are responsible for this conversion in mammals. nih.gov These unique enzymes possess both a kinase domain and an acyl-CoA dehydrogenase (ACAD) domain. The process involves two key steps:

Phosphorylation: The kinase domain catalyzes the phosphorylation of the 4-hydroxyl group of the 4-hydroxyacyl-CoA, forming a 4-phospho-hydroxyacyl-CoA intermediate.

Elimination: The ACAD domain then catalyzes the elimination of the phosphate (B84403) group, which results in the formation of a trans-2-enoyl-CoA.

This trans-2-enoyl-CoA is a standard intermediate in the β-oxidation pathway. It can then be hydrated by enoyl-CoA hydratase to form L-3-hydroxyacyl-CoA, which proceeds through the remaining steps of β-oxidation. abcam.comwikipedia.org Studies have shown that ACAD11 preferentially metabolizes longer-chain 4-hydroxy fatty acids, such as a 10-carbon substrate. nih.gov

| Enzyme Family | Function | Substrate Example | Product |

| Baeyer-Villiger Monooxygenase | Oxygen insertion next to a carbonyl group | 2-Alkanone | Alkyl acetate |

| Esterase | Hydrolysis of ester bonds | Alkyl acetate | Alcohol + Acetic Acid |

| Acyl-CoA Synthetase | Activation of fatty acids | 4-Hydroxydecanoic acid | 4-Hydroxydecanoyl-CoA |

| ACAD10/ACAD11 | Isomerization of 4-hydroxyacyl-CoA | 4-Hydroxydecanoyl-CoA | trans-Dec-2-enoyl-CoA |

| Enoyl-CoA Hydratase | Hydration of a double bond | trans-Dec-2-enoyl-CoA | L-3-Hydroxydecanoyl-CoA |

A minor pathway for the degradation of 4-hydroxyacids involves a sequence of β-oxidation followed by α-oxidation. libretexts.org In this pathway, the 4-hydroxyacyl-CoA would first undergo one round of β-oxidation. This would remove two carbons from the carboxyl end, yielding a chain-shortened fatty acid with the hydroxyl group now at a different position.

Following the initial β-oxidation cycle, the resulting molecule may still not be a suitable substrate for continued β-oxidation due to the position of the hydroxyl group. At this point, α-oxidation can occur. α-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This pathway is typically used for branched-chain fatty acids but can also be employed to metabolize other atypical fatty acids. The key steps in α-oxidation involve hydroxylation at the α-carbon, followed by decarboxylation. biochemden.comourbiochemistry.com This would result in a fatty acid that is one carbon shorter. This newly formed fatty acid can then re-enter the β-oxidation pathway for complete degradation. wikipedia.org

| Oxidation Pathway | Key Features | Initial Substrate Example | Primary Products |

| Beta-Oxidation | Sequential removal of two-carbon units | Acyl-CoA | Acetyl-CoA, FADH₂, NADH |

| Alpha-Oxidation | Removal of a single carbon unit from the carboxyl end | Branched-chain fatty acids, some hydroxy fatty acids | CO₂, chain-shortened fatty acid |

Microbial Degradation Mechanisms

Several microbial genera are well-known for their ability to degrade aliphatic hydrocarbons, including ketones and fatty acids. Genera such as Pseudomonas, Rhodococcus, and the yeast Yarrowia possess the diverse enzymatic machinery required for these catabolic processes. asm.orgnih.govfao.org

Pseudomonas species are particularly adept at degrading methyl ketones. For example, Pseudomonas veronii MEK700 utilizes a Baeyer-Villiger monooxygenase (MekA) and an esterase (MekB) to break down short-chain alkyl methyl ketones. asm.orgnih.gov The degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa also proceeds through a BVMO-initiated pathway, leading to the formation of undecyl acetate. nih.gov This suggests that Pseudomonas strains would be capable of initiating the degradation of (4R)-4-hydroxy-2-decanone.

The genus Rhodococcus is recognized for its broad metabolic versatility and its capacity to degrade a wide array of organic compounds, including various hydrocarbons. researchgate.netnih.gov Their robust enzymatic systems make them likely candidates for the biodegradation of substituted aliphatic ketones like (4R)-4-hydroxy-2-decanone.

The yeast Yarrowia lipolytica is known for its ability to efficiently metabolize hydrophobic substrates such as fatty acids and alkanes. fao.org Notably, this yeast can catabolize 4-hydroxydecanoic acid, a probable intermediate in the degradation of (4R)-4-hydroxy-2-decanone. uliege.be The metabolism of 4-hydroxydecanoic acid in Y. lipolytica is linked to the production of γ-decalactone, a valuable aroma compound, and involves the β-oxidation pathway. fao.orgscispace.com

Chemical Synthesis Approaches to 4r 4 Hydroxy 2 Decanone

Total Synthesis Strategies

The term "total synthesis" is typically applied to the complete chemical synthesis of complex molecules from simple, commercially available precursors. While (4R)-4-hydroxy-2-decanone is a relatively simple chiral molecule and may not be the final target of a complex total synthesis, its core structure is a frequent intermediate. Strategies for its synthesis are often embedded within the broader context of creating more complex natural products, such as macrocyclic lactones or polyketides.

A common strategy involves the creation of the key carbon-carbon bond and the simultaneous or subsequent setting of the stereocenter at C4. Chemoenzymatic approaches have proven powerful in this regard. For instance, in the synthesis of related natural products like (4R)-dodecanolide, a key step is the creation of a chiral alcohol precursor through enzymatic kinetic resolution. A similar disconnection for (4R)-4-hydroxy-2-decanone would involve an aldol (B89426) reaction between an enolate of acetone (B3395972) and heptanal, followed by stereoselective reduction, or a direct asymmetric aldol reaction.

Key features of total synthesis strategies applicable to this target include:

Convergent Synthesis: Building blocks representing different parts of the molecule are synthesized separately and then combined. For (4R)-4-hydroxy-2-decanone, this could involve coupling a C3 enolate synthon with a C7 electrophile.

Linear Synthesis: The molecule is built step-by-step in a sequential manner. This could start from a chiral precursor that already contains the required stereocenter.

Biocatalysis: The use of enzymes to catalyze key stereoselective steps, such as reductions or resolutions, offering high enantiopurity and mild reaction conditions.

Enantioselective Synthetic Methodologies

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules. Several modern synthetic methods can be employed to produce (4R)-4-hydroxy-2-decanone with excellent optical purity.

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of metal-based catalysts. The direct asymmetric aldol reaction is a prime method for synthesizing chiral β-hydroxy ketones.

A representative approach for a structurally similar compound, (4R)-4-hydroxy-5-methyl-2-hexanone, involves the reaction of acetone with an aldehyde (isobutyraldehyde in this case) in the presence of a chiral organocatalyst. chemicalbook.com This methodology is directly applicable to the synthesis of (4R)-4-hydroxy-2-decanone by substituting isobutyraldehyde (B47883) with heptanal. The reaction is typically catalyzed by proline or its derivatives, which facilitate the formation of a chiral enamine intermediate from acetone. This enamine then attacks the aldehyde in a stereocontrolled manner, leading to the desired (R)-configured product after hydrolysis.

Table 1: Representative Organocatalytic Asymmetric Aldol Reaction

| Reactant 1 | Reactant 2 | Catalyst Type | Product | Enantiomeric Excess (ee) | Yield |

|---|

This table is based on analogous reactions reported in the literature, such as the synthesis of (4R)-4-hydroxy-5-methyl-2-hexanone. chemicalbook.com

The general procedure involves stirring the aldehyde with a large excess of the ketone (which also serves as the solvent) in the presence of a catalytic amount of the organocatalyst at a controlled temperature. chemicalbook.com The reaction's success in providing high enantiomeric excess (ee) relies on the well-defined transition state assembly organized by the catalyst.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.org This is a robust and reliable method for asymmetric synthesis. The Evans' oxazolidinone auxiliaries are widely used for stereoselective aldol reactions.

The synthesis of (4R)-4-hydroxy-2-decanone using this method would proceed via the following steps:

Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Enolization: The imide is treated with a base like lithium diisopropylamide (LDA) or dibutylboron triflate to generate a specific (Z)-enolate. The chiral auxiliary blocks one face of the enolate.

Aldol Reaction: The enolate is reacted with heptanal. The aldehyde approaches the enolate from the less sterically hindered face, leading to a single major diastereomer of the aldol adduct.

Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, typically through hydrolysis or reduction, to yield the chiral β-hydroxy acid or a related derivative, which can then be converted to (4R)-4-hydroxy-2-decanone. The auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com

This method is highly predictable and generally provides products with very high diastereomeric and, consequently, enantiomeric purity.

An alternative to forming the C-C and C-O bonds stereoselectively in one step is to first form the achiral precursor, 1,4-decanedione, and then perform an enantioselective reduction of the C4-carbonyl group. Biocatalytic reductions using enzymes or whole-cell systems are particularly effective for this transformation.

For example, various yeast strains and isolated enzymes (reductases) have been shown to reduce β-diketones to their corresponding (R)- or (S)-hydroxy ketones with high enantioselectivity. In a related process, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol was achieved with absolute stereochemical selectivity (100% ee) using a newly isolated strain of Pichia jadinii. nih.gov Similarly, enzymes like levodione (B1250081) reductase have been used for the stereospecific reduction of a carbonyl group to produce a (4R)-alcohol in the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.govresearchgate.netresearchgate.net

Table 2: Enzymatic Asymmetric Reduction for Chiral Alcohol Synthesis

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Hydroxy-2-butanone (analogous) | Pichia jadinii HBY61 | (R)-1,3-Butanediol | 100% |

This table highlights the potential of biocatalysis for the synthesis of (R)-configured alcohols from prochiral ketones, a strategy applicable to 1,4-decanedione. nih.govnih.gov

This approach requires screening for a suitable enzyme or microorganism that can reduce the C4-ketone of 1,4-decanedione with high (R)-selectivity over the C2-ketone.

Synthetic Transformations and Derivatization for Advanced Chemical Structures

(4R)-4-hydroxy-2-decanone is a valuable intermediate for further synthetic transformations. The presence of both a hydroxyl and a ketone group allows for a wide range of derivatizations.

One common transformation is the dehydration of the β-hydroxy ketone to form an α,β-unsaturated ketone, (R)-dec-3-en-2-one. This dehydration can be acid- or base-catalyzed and provides a substrate ripe for conjugate additions (Michael reactions), allowing for the introduction of various nucleophiles at the C3 position.

Furthermore, the 4-hydroxy-2-ketone moiety can be a key component in annulation reactions. For instance, in a related system, 4-hydroxy-2-butanone has been used in a cascade dehydration/Robinson annulation reaction with cycloketones to produce bicyclic systems. mdpi.com A similar strategy with (4R)-4-hydroxy-2-decanone could be envisioned, where it first dehydrates to the enone, which then participates as a Michael acceptor in a Robinson annulation sequence with a suitable enolate donor to construct complex, chiral cyclic and polycyclic structures.

Other potential transformations include:

Protection/Deprotection: The hydroxyl group can be protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to allow for selective reactions at the ketone, or vice versa.

Oxidation/Reduction: The secondary alcohol can be oxidized to the corresponding diketone, while the ketone can be further reduced to a diol, creating new stereocenters.

Lactonization: Oxidation of the alkyl chain followed by cyclization could lead to chiral lactones, which are important structural motifs in many natural products. researchgate.net

These transformations underscore the utility of (4R)-4-hydroxy-2-decanone as a versatile chiral building block in modern organic synthesis.

Enzymatic Synthesis and Biocatalysis for 4r 4 Hydroxy 2 Decanone Production

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. (4R)-4-Hydroxy-2-decanone, a chiral β-hydroxy ketone, is a valuable building block whose synthesis benefits immensely from the high selectivity and mild reaction conditions offered by enzymatic methods. Biocatalysis, utilizing either isolated enzymes or whole microbial cells, provides a powerful and sustainable alternative to traditional chemical synthesis routes, which often struggle with poor selectivity and the need for harsh reaction conditions.

Advanced Analytical Methodologies in 4r 4 Hydroxy 2 Decanone Research

Chiral Separation and Analysis Techniques

The separation of enantiomers is a critical step in the analysis of chiral compounds like (4R)-4-hydroxy-2-decanone. Chiral chromatography is the cornerstone of this process, enabling the resolution of racemic mixtures and the determination of enantiomeric purity.

Gas chromatography utilizing columns with chiral stationary phases (GC-CSP) is a powerful technique for the enantioselective analysis of volatile chiral compounds. The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities.

Cyclodextrin-based CSPs are widely employed for the chiral separation of various classes of compounds, including ketones and alcohols. nih.govwikipedia.org For the analysis of (4R)-4-hydroxy-2-decanone, derivatized cyclodextrins, such as those incorporating alkyl or acyl groups, can offer the necessary selectivity. The hydroxyl and ketone functionalities of the analyte can interact with the chiral cavities of the cyclodextrin (B1172386) through hydrogen bonding and dipole-dipole interactions, facilitating enantiomeric recognition. The choice of the specific cyclodextrin derivative and the chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving optimal separation.

Table 1: Representative GC-CSP Parameters for Chiral Separation of Hydroxy Ketones

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Stationary Phase | Derivatized β-cyclodextrin |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Elution Order | (4S)-4-hydroxy-2-decanone followed by (4R)-4-hydroxy-2-decanone (hypothetical) |

This table presents typical starting parameters for method development; actual conditions may vary based on the specific column and instrumentation.

High-performance liquid chromatography with chiral stationary phases (HPLC-CSP) is a versatile and widely used method for the separation of a broad range of enantiomers, including those that are not amenable to GC analysis due to low volatility or thermal instability. tcichemicals.com The principle of separation is similar to GC-CSP, involving the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

For (4R)-4-hydroxy-2-decanone, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. phenomenex.com These CSPs possess helical structures with chiral grooves that can interact with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for modulating the retention and selectivity of the separation.

Table 2: Illustrative HPLC-CSP Conditions for Enantioseparation of β-Hydroxy Ketones

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Column (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the (4R) and (4S) enantiomers. |

This table provides a general method; optimization is typically required for specific applications.

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and determining the absolute stereochemistry of chiral molecules like (4R)-4-hydroxy-2-decanone.

Mass spectrometry provides valuable information about the molecular weight and structure of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For 4-hydroxy-2-decanone, electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which would result in the loss of an ethyl group or a hexyl group. Another potential fragmentation is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. Dehydration, the loss of a water molecule from the hydroxyl group, is also a probable fragmentation pathway for alcohols.

In the context of metabolomics, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of (4R)-4-hydroxy-2-decanone in biological samples. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate protonated molecules [M+H]+ or adduct ions, preserving the molecular ion for accurate mass determination.

Table 3: Predicted Key Mass Fragments of 4-Hydroxy-2-decanone in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [M]+• | Molecular Ion |

| 154 | [M-H₂O]+• | Dehydration |

| 115 | [M-C₄H₉O]+ | Alpha-cleavage |

| 99 | [M-C₅H₁₁]+ | Alpha-cleavage |

| 58 | [C₃H₆O]+• | McLafferty Rearrangement |

| 43 | [CH₃CO]+ | Alpha-cleavage |

This table is based on general fragmentation patterns of β-hydroxy ketones and may not represent all observed fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds, specific NMR methods can be employed to determine the absolute configuration of stereogenic centers. The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols. wikipedia.org This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters.

By comparing the ¹H NMR spectra of these two diastereomers, the spatial arrangement of the substituents around the chiral center can be deduced based on the anisotropic effect of the phenyl group of the MTPA moiety. The protons on one side of the MTPA plane will experience shielding (upfield shift), while those on the other side will be deshielded (downfield shift). The differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center allow for the assignment of the absolute configuration.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (4R)-4-hydroxy-2-decanone

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| 1 | 2.15 (s, 3H) | 30.8 |

| 2 | - | 209.5 |

| 3 | 2.50 (dd, 2H) | 51.0 |

| 4 | 3.95 (m, 1H) | 67.5 |

| 5 | 1.45 (m, 2H) | 36.5 |

| 6 | 1.30 (m, 2H) | 25.0 |

| 7 | 1.28 (m, 2H) | 31.8 |

| 8 | 1.26 (m, 2H) | 22.6 |

| 9 | 0.88 (t, 3H) | 14.1 |

| 10 | 0.88 (t, 3H) | 14.1 |

Predicted values are for illustrative purposes and may differ from experimental data. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for GC analysis, detectability by introducing a chromophore or fluorophore for HPLC, or ionization efficiency for MS.

For the GC analysis of (4R)-4-hydroxy-2-decanone, silylation of the hydroxyl group is a common strategy. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This reduces peak tailing and improves chromatographic resolution.

In HPLC, derivatization can be employed to introduce a UV-absorbing or fluorescent tag, which is particularly useful when the analyte lacks a strong chromophore. For chiral analysis, derivatization with a chiral reagent, as in the Mosher's method, converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase.

For mass spectrometry, derivatization can improve ionization efficiency and direct fragmentation in a predictable manner. For instance, derivatizing the ketone functionality with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance detection in certain MS applications. nih.gov

Table 5: Common Derivatization Reagents for Hydroxy Ketones

| Derivatization Technique | Reagent | Target Functional Group | Purpose |

| Silylation | BSTFA, MSTFA | Hydroxyl | Increase volatility and thermal stability for GC |

| Acylation | Acetic Anhydride | Hydroxyl, Amino | Introduce a tag for detection, improve stability |

| Chiral Derivatization | (R)- or (S)-MTPA-Cl | Hydroxyl | Formation of diastereomers for NMR or HPLC analysis |

| Oximation | Hydroxylamine | Ketone | Improve stability and chromatographic properties |

| Hydrazone Formation | DNPH | Ketone | Enhance UV detection and ionization for LC-MS |

Formation of Volatile and Detectable Derivatives (e.g., Trimethylsilyl Ethers, Pentafluorobenzyl Oximes)

To enhance the volatility and thermal stability of (4R)-4-hydroxy-2-decanone for gas chromatography (GC) analysis, the hydroxyl and ketone groups are often chemically modified. This process, known as derivatization, converts the polar functional groups into less polar, more volatile moieties.

The hydroxyl group of (4R)-4-hydroxy-2-decanone can be converted to a trimethylsilyl (TMS) ether. This is typically achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ether is significantly more volatile and less prone to thermal degradation in the GC inlet and column.

The ketone group can be derivatized to form an oxime, which is more stable and provides better chromatographic properties. A particularly useful reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction with PFBHA forms a pentafluorobenzyl (PFB) oxime. PFB derivatives are advantageous as they are highly sensitive to electron capture detection (ECD) and can also be readily analyzed by mass spectrometry. The simultaneous derivatization of both the hydroxyl and ketone groups, for instance, forming a PFB-oxime-TMS-ether, can provide excellent sensitivity and chromatographic performance.

| Functional Group | Derivatization Reagent | Derivative Formed | Analytical Advantages |

| Hydroxyl (-OH) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increased volatility, Improved thermal stability |

| Ketone (C=O) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Pentafluorobenzyl (PFB) Oxime | Increased volatility, High sensitivity for ECD, Good mass spectrometric properties |

Derivatization for Stereochemical Assignment

Determining the specific stereoisomer of 4-hydroxy-2-decanone is crucial, as different enantiomers can exhibit distinct biological activities and sensory properties. The (4R)- configuration is of particular interest. Gas chromatography on a chiral stationary phase can sometimes separate enantiomers directly. However, a common and effective method for stereochemical assignment involves derivatization with a chiral reagent to form diastereomers.

This strategy relies on reacting the chiral analyte, (4R)-4-hydroxy-2-decanone, with a single enantiomer of a chiral derivatizing agent. This reaction produces a mixture of diastereomers, which have different physical properties and can be separated on a standard, non-chiral chromatographic column. By comparing the retention times of the derivatized analyte with those of authentic standards of known stereochemistry, the absolute configuration of the original compound can be determined.

For the hydroxyl group in (4R)-4-hydroxy-2-decanone, chiral acylating agents are often employed. One such reagent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. Reaction of the (4R)-hydroxyl group with (R)-MTPA-Cl and (S)-MTPA-Cl will produce two different diastereomeric esters. The analysis of these diastereomers, often by GC-MS or NMR spectroscopy, allows for the unambiguous assignment of the stereocenter.

| Chiral Derivatizing Agent | Target Functional Group | Resulting Diastereomer | Principle of Separation |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Hydroxyl (-OH) | Diastereomeric Esters | Separation on a non-chiral chromatographic column due to different physical properties. |

| Chiral amines (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine for carboxylic acids) | Ketone (C=O) (after conversion to a suitable functional group) | Diastereomeric derivatives | Separation on a non-chiral chromatographic column. |

Integration of Omics Approaches in Hydroxyketone Profiling

"Omics" technologies, which encompass metabolomics, lipidomics, proteomics, and genomics, provide a holistic view of the molecular landscape of a biological system. nih.gov In the context of (4R)-4-hydroxy-2-decanone research, metabolomics and lipidomics are particularly relevant for profiling hydroxyketones and related compounds in complex samples. nih.gov

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a sample. Untargeted metabolomics can be used to discover novel hydroxyketones and other related compounds in a sample without prior knowledge of their presence. Targeted metabolomics, on the other hand, focuses on the precise quantification of known compounds, such as (4R)-4-hydroxy-2-decanone. These approaches often utilize advanced analytical platforms like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.commdpi.com

Lipidomics, a sub-field of metabolomics, focuses specifically on the study of lipids. Since (4R)-4-hydroxy-2-decanone is a product of fatty acid oxidation, lipidomics is a powerful tool for studying its formation and metabolism. nih.govacs.orgnih.gov By profiling the entire lipidome, researchers can identify the precursor fatty acids and other lipid oxidation products that are associated with the presence of (4R)-4-hydroxy-2-decanone. This integrated approach can provide valuable insights into the biochemical pathways leading to its formation and its role in various biological systems.

The application of "flavoromics" is an emerging area that integrates metabolomics data with sensory analysis to understand the chemical basis of flavor. nih.govnih.govusda.gov Given that hydroxyketones can contribute to the flavor profiles of foods, this approach is valuable for correlating the concentration of (4R)-4-hydroxy-2-decanone with specific flavor attributes.

| Omics Approach | Focus | Application in (4R)-4-hydroxy-2-decanone Research | Key Technologies |

| Metabolomics | Comprehensive analysis of all small molecules (metabolites) | Discovery of novel hydroxyketones, quantification of (4R)-4-hydroxy-2-decanone, pathway analysis. mdpi.commdpi.com | LC-MS, GC-MS, NMR |

| Lipidomics | Comprehensive analysis of all lipids | Identification of precursor fatty acids, profiling of related lipid oxidation products, understanding formation pathways. nih.govacs.orgnih.gov | LC-MS, Shotgun Lipidomics |

| Flavoromics | Integration of metabolomics with sensory data | Correlation of (4R)-4-hydroxy-2-decanone concentration with specific flavor profiles. nih.govnih.govusda.gov | GC-MS, GC-Olfactometry, Sensory Panels |

Molecular Mechanisms of Action and Biological Function

Ligand-Receptor Binding Studies (in the context of semiochemicals)

The perception of semiochemicals such as (4R)-4-hydroxy-2-decanone is primarily mediated by the olfactory system. This process begins with the binding of the ligand (the semiochemical) to specific receptor proteins located on the dendritic membranes of olfactory sensory neurons (OSNs). While direct ligand-receptor binding studies for (4R)-4-hydroxy-2-decanone are not extensively documented in publicly available research, the general principles of semiochemical reception in insects provide a framework for understanding this crucial initial step.

In insects, the initial interaction between an odorant molecule and the olfactory system often involves soluble proteins within the sensillar lymph, namely odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). These proteins are thought to play a crucial role in transporting hydrophobic semiochemicals across the aqueous sensillar lymph to the olfactory receptors.

Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs):

Function: OBPs and CSPs are small, soluble proteins that are abundant in the sensillar lymph surrounding the dendrites of olfactory sensory neurons. Their primary proposed function is to bind to incoming odorant molecules and transport them to the olfactory receptors. This is particularly important for hydrophobic molecules like many pheromones, which would otherwise have difficulty traversing the aqueous environment of the sensillum lymph.

Specificity: While some OBPs and CSPs exhibit broad binding affinities for a range of odorants, others show a higher degree of specificity, preferentially binding to certain classes of semiochemicals or even specific pheromone components. The specific OBPs or CSPs that may be involved in the detection of (4R)-4-hydroxy-2-decanone in relevant insect species have yet to be definitively identified.

Olfactory Receptors (ORs):

Structure and Function: Insect olfactory receptors are a distinct class of ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor (Orco). When a specific semiochemical binds to an OR, it induces a conformational change in the receptor complex, leading to the opening of the ion channel.

Combinatorial Coding: The specificity of the olfactory response is determined by which ORs are activated by a particular semiochemical. Insects possess a repertoire of different ORs, and a single odorant can activate multiple ORs, while a single OR can be activated by multiple odorants. This combinatorial coding allows insects to recognize and discriminate between a vast array of chemical signals.

While specific binding affinities and dissociation constants for (4R)-4-hydroxy-2-decanone with its cognate receptor(s) are not yet determined, it is hypothesized that the stereochemistry of the (4R)- configuration and the position of the hydroxyl and keto groups are critical for a precise fit into the binding pocket of a specific olfactory receptor in target insect species.

Table 1: Key Proteins Involved in Semiochemical Reception

| Protein Class | Location | Proposed Function in Relation to (4R)-4-hydroxy-2-decanone |

| Odorant-Binding Proteins (OBPs) | Sensillar lymph | Solubilization and transport of the hydrophobic (4R)-4-hydroxy-2-decanone molecule to the olfactory receptor. |

| Chemosensory Proteins (CSPs) | Sensillar lymph | Similar to OBPs, may be involved in the transport of (4R)-4-hydroxy-2-decanone. |

| Olfactory Receptors (ORs) | Dendritic membrane of OSNs | Specific binding of (4R)-4-hydroxy-2-decanone, leading to the initiation of a neuronal signal. |

| Olfactory Receptor Co-receptor (Orco) | Dendritic membrane of OSNs | Forms a heteromeric complex with the OR and is essential for the proper function of the receptor as an ion channel. |

Enzymatic Interaction and Modulatory Effects

The biosynthesis and degradation of semiochemicals are tightly regulated enzymatic processes. In the case of (4R)-4-hydroxy-2-decanone, which is a likely component of the aggregation pheromone of the rusty grain beetle, Cryptolestes ferrugineus, its formation is believed to occur through established metabolic pathways.

Research into the biosynthesis of aggregation pheromones in C. ferrugineus suggests the involvement of the mevalonate (B85504) (MVA) and fatty acid synthesis (FAS) pathways nih.gov. A comparative transcriptomics analysis of these beetles under starvation conditions, which is known to affect pheromone production, revealed differentially expressed genes associated with these pathways. This indicates that the production of pheromone components is a dynamic process that can be modulated by the physiological state of the insect.

While the specific enzymes directly responsible for the synthesis of (4R)-4-hydroxy-2-decanone have not been definitively identified in C. ferrugineus, the structure of the molecule suggests the involvement of enzymes such as reductases or dehydrogenases. The presence of a hydroxyl group at the C4 position and a ketone at the C2 position points towards a synthetic route likely involving the reduction of a diketone precursor or the oxidation of a diol.

An analogy can be drawn from the enzymatic synthesis of a structurally similar compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. Its synthesis has been achieved using a two-step enzymatic process involving:

Old Yellow Enzyme (OYE): This enzyme, a member of the flavin-dependent oxidoreductase family, is known to catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones.

Levodione (B1250081) Reductase (LVR): This enzyme stereospecifically reduces a carbonyl group to a hydroxyl group.

This suggests that similar classes of enzymes, specifically reductases with high stereoselectivity, are likely involved in the biosynthesis of (4R)-4-hydroxy-2-decanone in insects. The regulation of the expression and activity of these enzymes would, in turn, modulate the production of the pheromone component, thereby influencing the insect's chemical communication.

Table 2: Putative Enzymatic Processes in the Metabolism of (4R)-4-hydroxy-2-decanone

| Process | Enzyme Class (Hypothetical) | Role | Modulatory Factors |

| Biosynthesis | Reductases/Dehydrogenases | Stereospecific reduction of a precursor molecule to form the hydroxyl group at the C4 position. | Physiological state (e.g., starvation), developmental stage, environmental cues. |

| Degradation | Oxidoreductases/Hydrolases | Inactivation of the pheromone signal in the receiving insect or degradation of the produced pheromone over time. | Presence of specific enzymes in the antennae or other tissues. |

Cellular and Subcellular Response Mechanisms

The binding of (4R)-4-hydroxy-2-decanone to an olfactory receptor on the surface of an olfactory sensory neuron (OSN) initiates a signal transduction cascade that results in the generation of an electrical signal. This process is fundamental to the perception of the semiochemical and the subsequent behavioral response.

Initiation of the Signal:

Upon binding of (4R)-4-hydroxy-2-decanone to its specific olfactory receptor, the associated Orco co-receptor is thought to undergo a conformational change, leading to the opening of a non-specific cation channel. The influx of cations, primarily Na⁺ and Ca²⁺, depolarizes the neuronal membrane, generating a receptor potential. If this depolarization is of sufficient magnitude to reach the neuron's threshold, it will trigger the firing of action potentials.

Evidence from Electroantennography:

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. Studies on the rusty grain beetle, Cryptolestes ferrugineus, have demonstrated that the antennae of this species are sensitive to its aggregation pheromone components. While not singling out (4R)-4-hydroxy-2-decanone, these studies have shown a high degree of specificity in the EAG responses of C. ferrugineus to its conspecific aggregation pheromones. Notably, females of this species have been observed to exhibit larger EAG responses to these pheromones than males. This suggests a potential difference in the number or sensitivity of the olfactory receptors for these compounds between the sexes.

Signal Transduction and Termination:

Termination of the pheromone signal is equally important for the insect to be able to respond to subsequent chemical cues. This is achieved through a combination of mechanisms, including the enzymatic degradation of the pheromone molecule within the sensillar lymph and the deactivation of the olfactory receptor and downstream signaling components.

Binding: The (4R)-4-hydroxy-2-decanone molecule binds to a specific olfactory receptor on an OSN.

Ion Channel Activation: The receptor-ligand interaction leads to the opening of an ion channel, causing an influx of cations.

Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.

Action Potential Generation: If the depolarization reaches the threshold, action potentials are fired and transmitted along the axon to the antennal lobe of the brain.

Signal Termination: The signal is terminated by the removal or degradation of the pheromone and the deactivation of the signaling cascade.

Table 3: Cellular and Subcellular Events in the Perception of (4R)-4-hydroxy-2-decanone

| Event | Location | Key Molecular Players | Outcome |

| Ligand Binding | Dendritic membrane of OSN | (4R)-4-hydroxy-2-decanone, Olfactory Receptor | Conformational change in the receptor |

| Signal Transduction | Dendritic membrane and cytoplasm of OSN | Orco, ion channels, second messengers (e.g., cAMP) | Generation of a receptor potential |

| Signal Propagation | Axon of OSN | Voltage-gated ion channels | Transmission of action potentials to the brain |

| Signal Termination | Sensillar lymph and OSN | Degrading enzymes, receptor deactivation machinery | Cessation of the neuronal response |

Future Research Perspectives and Methodological Advancements

Development of Novel and Highly Enantioselective Synthesis Routes

The generation of enantiomerically pure compounds is a significant challenge in organic synthesis. For (4R)-4-hydroxy-2-decanone, future research will focus on developing more efficient and highly selective synthesis methods, moving beyond classical approaches that often result in racemic mixtures.

Biocatalytic Strategies: Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of whole-cell biocatalysts and isolated enzymes for the reduction of prochiral ketones is a promising avenue. semanticscholar.org Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant, as they can catalyze the stereoselective reduction of diketones to produce optically active β-hydroxyketones. researchgate.net Future work will likely involve:

Enzyme Engineering: Modifying the active sites of existing enzymes to improve their specificity and efficiency for producing the (4R)- stereoisomer. researchgate.net

Whole-Cell Biotransformations: Utilizing engineered microorganisms that overexpress specific reductases. This approach benefits from in-situ cofactor regeneration, making the process more economically viable. semanticscholar.org

Novel Biocatalyst Screening: Discovering and characterizing new enzymes from diverse microbial sources with inherent selectivity for the desired reduction.

Asymmetric Chemical Catalysis: Parallel to biocatalysis, advancements in asymmetric chemical catalysis are crucial. Research is directed towards designing novel chiral catalysts that can achieve high enantioselectivity and diastereoselectivity. researchgate.net Key areas of development include:

Metal-Catalyzed Hydrogenation: Using transition metal complexes with chiral ligands (e.g., Iridium or Palladium-based) for the asymmetric hydrogenation of 1,3-diketones. researchgate.net

Organocatalysis: Employing small organic molecules as catalysts, which can offer mild reaction conditions and high stereocontrol.

Multi-component Reactions: Designing one-pot reactions where multiple components are combined to form the desired product with high stereoselectivity, improving atom economy and reducing waste. researchgate.net

Table 1: Comparison of Potential Enantioselective Synthesis Strategies for (4R)-4-hydroxy-2-decanone

| Strategy | Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Biocatalytic Reduction | Isolated Enzymes (KREDs, ADHs) or Whole Cells | High enantioselectivity, mild reaction conditions, environmentally friendly. semanticscholar.orgresearchgate.net | Enzyme engineering for enhanced substrate specificity and stability; process optimization. |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Ir, Pd) | High yields and enantioselectivities, broad substrate scope. researchgate.net | Development of more efficient and recyclable catalysts; understanding reaction mechanisms. |

| Transfer Hydrogenation | Metal Catalysts with Hydrogen Donors | Avoids the use of high-pressure hydrogen gas. | Discovery of new catalyst/hydrogen donor systems with improved selectivity. |

| Enzymatic Desymmetrization | Esterases, Lipases | High enantioselectivity for meso-compounds. nih.gov | Screening for novel enzymes; application to different precursor structures. |

Comprehensive Elucidation of Complete Biosynthetic and Catabolic Pathways

While the role of (4R)-4-hydroxy-2-decanone as a precursor to γ-decalactone is established, a complete understanding of its metabolic network remains a key research objective.

Biosynthesis: The primary known biosynthetic route involves the β-oxidation of hydroxylated fatty acids, such as ricinoleic acid (12-hydroxy-octadec-9-enoic acid), by yeasts like Yarrowia lipolytica. nih.govtandfonline.com This process occurs in the peroxisome and involves a series of enzymatic steps that shorten the fatty acid chain by two carbons in each cycle. tandfonline.comtandfonline.com After four cycles of β-oxidation, 4-hydroxydecanoic acid is formed and subsequently lactonizes to γ-decalactone, particularly under acidic conditions. mdpi.com

Future research will aim to:

Identify and Characterize All Involved Enzymes: While acyl-CoA oxidases (encoded by POX genes) are known to be critical, the complete enzymatic cascade, including specific hydratases, dehydrogenases, and thiolases, needs full characterization. nih.gov

Elucidate Regulatory Mechanisms: Understanding how factors like substrate availability, pH, and gene expression regulate the flux through the pathway is essential for maximizing product yield. mdpi.com

Explore Alternative Precursors: Investigating the conversion of non-hydroxylated fatty acids through metabolic engineering to produce the necessary 4-hydroxy intermediate. tandfonline.comtandfonline.com

Catabolism: The degradation, or reconsumption, of γ-decalactone by wild-type yeast strains has been observed, implying the existence of a catabolic pathway for its precursor, 4-hydroxydecanoic acid. mdpi.comnih.gov This pathway likely involves further β-oxidation. Mutants lacking certain acyl-CoA oxidase activities have shown an inability to degrade γ-decalactone, confirming the role of the β-oxidation machinery in its catabolism. nih.gov Drawing parallels from the catabolism of other hydroxy fatty acids, the pathway for (4R)-4-hydroxy-2-decanone could involve ω- and ω-1-oxidation followed by further degradation. nih.gov A comprehensive understanding requires:

Tracing Metabolic Fates: Using isotope-labeled (4R)-4-hydroxy-2-decanone to track its conversion into downstream metabolites.

Identifying Catabolic Genes: Identifying the specific genes and enzymes responsible for its breakdown, which could be targeted for deletion in production strains to prevent product loss.

High-Throughput Screening for Biological Activities in Relevant Systems

High-throughput screening (HTS) is a powerful methodology used in drug discovery and biotechnology to rapidly test thousands of chemical compounds for a specific biological activity. nih.gov Applying HTS to (4R)-4-hydroxy-2-decanone and its derivatives could uncover novel biological functions beyond its role as a flavor precursor.

Future research efforts in this area would involve:

Developing Diverse Assay Panels: Screening the compound against a wide range of biological targets. This could include assays for antimicrobial or antifungal activity, inhibition of germination, or modulation of nuclear receptor signaling. nih.govspringernature.com

Cell-Based Assays: Using various cell lines (e.g., cancer cells, immune cells) to assess cytotoxicity, anti-proliferative effects, or anti-inflammatory properties.

Target-Based Assays: Evaluating the interaction of the compound with specific enzymes or receptors to identify its molecular mechanism of action.

The HTS workflow allows for the rapid prioritization of "hits" from large compound libraries for further investigation. nih.gov This systematic approach could reveal commercially or therapeutically relevant properties of (4R)-4-hydroxy-2-decanone that are currently unknown.

Advancements in Analytical Platforms for In Situ and Real-Time Analysis of Stereoisomers

The ability to accurately and rapidly quantify specific stereoisomers in complex mixtures is vital for process monitoring and quality control. Future research will focus on enhancing analytical techniques for the real-time analysis of (4R)-4-hydroxy-2-decanone.

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary techniques for chiral separation. jiangnan.edu.cn

Novel Chiral Stationary Phases (CSPs): The development of new CSPs, particularly those based on derivatized cyclodextrins, is expanding the range and resolution of chiral separations in GC. chromatographyonline.comgcms.cz These phases allow for the direct separation of enantiomers without the need for derivatization.

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a powerful tool for chiral analysis, offering faster separations and reduced solvent consumption compared to HPLC. jiangnan.edu.cn

Capillary Electromigration Techniques: Capillary electrophoresis (CE) and related techniques offer high resolution and require only minute amounts of sample and chiral selectors. nih.gov Future advancements are expected in chiral electrokinetic chromatography (EKC) and chiral capillary electrochromatography (CEC), which combine the principles of chromatography and electrophoresis. nih.gov

Mass Spectrometry and Sensing:

Coupling with Mass Spectrometry (MS): Interfacing chiral separation techniques with MS provides enhanced sensitivity and selectivity, which is crucial for analyzing trace amounts of stereoisomers in complex biological matrices. jiangnan.edu.cnnih.gov

Chiral Sensing Platforms: The development of chiral sensors, utilizing optical or electrochemical methods, represents a move towards separation-free analysis, allowing for potential in situ and real-time monitoring of enantiomeric composition during synthesis or biotransformation processes. jiangnan.edu.cn

Table 2: Advanced Analytical Platforms for Stereoisomer Analysis

| Technique | Principle | Advantages | Future Advancements |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential partitioning on a chiral stationary phase. chromatographyonline.com | High resolution, sensitivity, speed for volatile compounds. chromatographyonline.com | New cyclodextrin-based stationary phases for broader applicability. gcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary or mobile phase. jiangnan.edu.cn | Wide applicability, well-established methods. | Development of novel and more robust chiral stationary phases. jiangnan.edu.cn |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. nih.gov | High efficiency, low sample consumption. nih.gov | Improved CE-MS interfaces, novel chiral selectors (e.g., ionic liquids). nih.gov |

| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. jiangnan.edu.cn | Fast analysis, reduced organic solvent use. | Broader adoption and method development for complex matrices. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-4-hydroxy-2-decanone with high enantiomeric purity?

- Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic hydroxylation) is recommended for stereochemical control. Enzymatic methods leveraging lipases or ketoreductases can achieve high enantioselectivity, as demonstrated in studies on structurally similar hydroxyketones . Purification via column chromatography with chiral stationary phases or recrystallization can enhance enantiomeric excess (≥98%).

Q. How can the structure of (4R)-4-hydroxy-2-decanone be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to identify the hydroxyl group (δ ~1.5–2.5 ppm for exchangeable protons) and ketone moiety (δ ~210 ppm for carbonyl carbon). NOESY experiments can confirm the 4R configuration by spatial proximity of the hydroxyl proton to adjacent methyl/methylene groups .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHO), with fragmentation patterns distinguishing the hydroxylated decanone backbone .

Q. What chromatographic methods are suitable for quantifying (4R)-4-hydroxy-2-decanone in biological matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is ideal due to the compound’s volatility. Derivatization (e.g., silylation of the hydroxyl group) improves sensitivity. For complex mixtures, GC×GC-TOFMS enhances peak capacity and resolves co-eluting isomers, as shown in analyses of structurally related hydroxyketones .

Advanced Research Questions

Q. How does the 4R stereochemistry influence the compound’s interactions with enzymes or receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins. Comparative studies with the 4S enantiomer are critical. For example, in enzymatic assays with alcohol dehydrogenases, the 4R configuration may exhibit higher catalytic efficiency due to steric compatibility with active-site residues, as observed in analogous hydroxyketone systems .

Q. What metabolic pathways involve (4R)-4-hydroxy-2-decanone, and how can stable isotope labeling track its fate in vivo?

- Methodological Answer : Isotopic labeling (e.g., -atoms at the ketone or hydroxyl positions) combined with LC-MS/MS enables tracing of metabolic intermediates. In mammalian models, β-oxidation or hydroxylation pathways may dominate, similar to 2-decanone derivatives linked to fatty acid metabolism disorders .

Q. How can crystallography resolve structural ambiguities in (4R)-4-hydroxy-2-decanone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignment. Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) improves crystal lattice stability, as applied to related cyclohexanone analogs .

Q. What role does (4R)-4-hydroxy-2-decanone play in microbial quorum sensing or secondary metabolite production?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of Pseudomonas or Streptomyces strains exposed to the compound can identify upregulated gene clusters (e.g., polyketide synthases). Metabolomic workflows (UPLC-QTOF-MS) correlate structural analogs with bioactivity, as shown in studies on hydroxyketone-mediated signaling .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of (4R)-4-hydroxy-2-decanone across studies?

- Methodological Answer : Variability may arise from differences in enantiomeric purity or assay conditions. Re-evaluate activity using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) and orthogonal assays (e.g., enzyme inhibition vs. whole-cell models). Cross-validate with synthetic standards of ≥99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.